7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline

Protecting group strategy Divergent synthesis Kinase inhibitor intermediates

This THP-protected quinoxaline building block is a strategic intermediate for FGFR and HDAC dual inhibitor programs. Unlike the N-methyl analog (CAS 1083326-12-8), the acid-labile tetrahydropyranyl (THP) group enables selective deprotection to the free NH-pyrazole, creating a critical branch point for late-stage diversification. The 7-bromo handle is optimized for high-throughput Suzuki coupling, supporting parallel SAR library synthesis. Choose this intermediate for access to dual-target chemical space not achievable with permanently substituted analogs.

Molecular Formula C16H15BrN4O
Molecular Weight 359.22 g/mol
Cat. No. B8165360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline
Molecular FormulaC16H15BrN4O
Molecular Weight359.22 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C=C(C=N2)C3=CN=C4C=CC(=CC4=N3)Br
InChIInChI=1S/C16H15BrN4O/c17-12-4-5-13-14(7-12)20-15(9-18-13)11-8-19-21(10-11)16-3-1-2-6-22-16/h4-5,7-10,16H,1-3,6H2
InChIKeyQOYSKSHQBHFNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline: A Protected Intermediate for Kinase Inhibitor Synthesis


7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline (CAS 1346245-22-4) is a heterocyclic building block featuring a quinoxaline core with a bromo leaving group and an N-tetrahydropyranyl (THP)-protected pyrazole moiety . This compound serves as a strategic intermediate in the synthesis of fibroblast growth factor receptor (FGFR) and histone deacetylase (HDAC) dual inhibitors, where the THP group acts as an acid-labile protecting group to enable orthogonal functionalization [1]. Its molecular formula is C16H15BrN4O, with a molecular weight of 359.22 g/mol and a calculated LogP of 2.6 .

Why the THP-Protected 7-Bromo-Quinoxaline Cannot Be Replaced by the N-Methyl Analog in Divergent Synthesis


The closest structural analog, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (CAS 1083326-12-8), is a known intermediate for the FGFR inhibitor erdafitinib [1]. However, the methyl group on the pyrazole is a permanent substituent that cannot be removed without destroying the molecule. In contrast, the THP group in the target compound is an acid-labile protecting group that can be cleaved under mild acidic conditions to reveal the free NH-pyrazole, enabling subsequent N-functionalization with diverse electrophiles [2]. This orthogonal deprotection capability is essential for divergent synthesis strategies where the pyrazole NH serves as a handle for late-stage diversification—a route blocked by the methyl analog. Substituting the THP compound with the methyl analog would eliminate this critical synthetic branch point, limiting access to focused libraries of FGFR/HDAC dual inhibitors [3].

Quantitative Evidence for the Selection of 7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline


Orthogonal Deprotection vs. Permanent N-Methyl Blockade: Synthetic Flexibility Quantified by Divergent Product Yield

The target compound's THP group is cleavable under mild acidic conditions (e.g., HCl/dioxane or PPTS/EtOH) to unmask the free pyrazole NH, a handle for subsequent alkylation, acylation, or arylation [1]. The N-methyl analog lacks this capability entirely. In the CN112920167B patent, the THP-deprotected intermediate (7-bromo-2-(1H-pyrazol-4-yl)quinoxaline) is a direct precursor to at least two downstream products upon N-functionalization: 2-[4-[7-[N-(cyclopropylmethyl)anilino]quinoxalin-2-yl]pyrazol-1-yl]ethanol and N-(cyclopropylmethyl)-3-(1-methylpyrazol-4-yl)-N-phenylquinoxalin-6-amine [2]. The synthetic route using the THP-protected compound thus enables divergent access to multiple inhibitor scaffolds from a single intermediate, whereas the methyl-capped analog is a synthetic dead-end.

Protecting group strategy Divergent synthesis Kinase inhibitor intermediates

Role in FGFR/HDAC Dual Inhibitor Synthesis: Comparative Intermediate Efficiency

The CN112920167B patent explicitly identifies the target compound as a key intermediate in the synthesis of quinoxalinopyrazole hydroxamate derivatives that inhibit both FGFR1-4 and HDAC1/2/6/8 [1]. The lead compound from this series (10e) demonstrated potent enzyme inhibition, antiproliferative activity, and in vivo xenograft tumor suppression [2]. In contrast, the N-methyl analog serves a different therapeutic pathway—it is an intermediate for the FDA-approved FGFR-selective inhibitor erdafitinib but has not been implicated in dual FGFR/HDAC inhibitor synthesis [3]. The target compound therefore provides entry into a distinct and therapeutically valuable chemical space (dual FGFR/HDAC inhibition) not accessible via the methyl-protected analog.

FGFR inhibitor HDAC inhibitor Dual-target inhibitor Cancer therapeutics

Acid-Labile THP vs. Base-Labile Protecting Groups: Orthogonality in Multi-Step Synthesis

The THP group is selectively removed under mild acidic conditions (e.g., 0.1 M HCl in dioxane or pyridinium p-toluenesulfonate), conditions that leave base-labile protecting groups (e.g., Fmoc, acetyl, benzoyl) intact [1]. This orthogonality is critical when the quinoxaline core or other parts of the molecule bear base-sensitive functionalities. In contrast, alternative N-protecting groups such as Boc (acid-labile but requires stronger acid) or Cbz (removed by hydrogenolysis) may not offer the same mild, selective cleavage profile [1]. The target compound's THP group thus fits into a broader orthogonal protection scheme, enabling sequential deprotection and functionalization without damaging the bromo substituent or the quinoxaline ring.

Protecting group orthogonality Multi-step synthesis Quinoxaline functionalization

Bromo Substituent as a Suzuki Coupling Handle: Cross-Coupling Versatility vs. Alternative Halides

The 7-bromo substituent is strategically positioned for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. In the CN112920167B patent, this bromo group is utilized to install aniline derivatives via Buchwald-Hartwig amination or Suzuki coupling, transforming the intermediate into active FGFR/HDAC dual inhibitors [1]. Bromo is generally more reactive in oxidative addition than chloro, making it a superior leaving group for coupling reactions under mild conditions [2]. The related N-methyl analog also bears a 7-bromo substituent and undergoes similar couplings [3], but the target compound's combination of a THP-protected pyrazole and a reactive bromo handle creates a unique bifunctional building block that can be sequentially elaborated at two distinct sites.

Suzuki coupling Palladium catalysis Quinoxaline functionalization

Optimal Application Scenarios for 7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline


Divergent Synthesis of FGFR/HDAC Dual Inhibitor Libraries

The THP group allows acid-catalyzed deprotection to the free pyrazole NH, which can then be alkylated or acylated with diverse electrophiles to generate focused libraries of FGFR/HDAC dual inhibitors. As demonstrated in CN112920167B, the deprotected intermediate is converted into multiple downstream products with distinct N-substituents, enabling structure-activity relationship (SAR) studies [1].

Orthogonal Protection in Multi-Step Quinoxaline Elaboration

In complex synthetic sequences where the quinoxaline core or other moieties bear base-labile protecting groups (e.g., acetate esters, silyl ethers), the acid-labile THP group can be selectively removed without affecting base-sensitive functionality [2]. This orthogonality is critical for the sequential introduction of the 7-aryl/amino group (via Suzuki or Buchwald coupling) and subsequent pyrazole N-functionalization.

Comparison of FGFR vs. Dual FGFR/HDAC Inhibitor Pathways

Researchers investigating the divergent pharmacological profiles of selective FGFR inhibitors (e.g., erdafitinib lineage) versus dual FGFR/HDAC inhibitors require the THP-protected intermediate to access the dual-target series. The N-methyl analog directs synthesis toward FGFR-selective agents, while the target compound enables entry into the dual-target chemical space [3].

Suzuki Coupling-Based Derivatization for Kinase Profiling

The 7-bromo substituent is an ideal handle for high-throughput Suzuki coupling with diverse boronic acids or esters. When combined with the THP-protected pyrazole, this enables parallel synthesis of compound arrays for kinase selectivity profiling, where both the quinoxaline 7-position and the pyrazole N-position can be independently varied [1].

Quote Request

Request a Quote for 7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.